2-Iodo-4-isopropylaniline
Overview
Description
2-Iodo-4-isopropylaniline is a chemical compound with the molecular formula C9H12IN . It is an aromatic amine that can be carbonylated to produce pentacyclic compounds . The compound is a metabolite of the phenylurea herbicide isoproturon .
Molecular Structure Analysis
The molecular structure of this compound consists of an iodine atom (I) attached to the second carbon of an aniline ring, and an isopropyl group (C3H7) attached to the fourth carbon of the aniline ring . The molecular weight of the compound is 261.10 g/mol .
Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 261.10 g/mol . The compound has a topological polar surface area of 26 Ų . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound has a rotatable bond count of 1 .
Safety and Hazards
2-Iodo-4-isopropylaniline is classified as a warning hazard under the GHS07 pictogram . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .
Mechanism of Action
Target of Action
This compound is a derivative of aniline, which is known to interact with various enzymes and receptors in biological systems . .
Mode of Action
As an iodinated aromatic compound, it might undergo electrophilic aromatic substitution reactions with biological targets . The iodine atom could potentially be replaced by other groups in the body, leading to various biochemical interactions .
Biochemical Pathways
Iodinated aromatic compounds are known to participate in various biochemical reactions, but the exact pathways and downstream effects for this specific compound need further investigation .
Pharmacokinetics
As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body . The presence of the iodine atom may influence its metabolic stability and excretion .
Result of Action
Given its structural similarity to other aniline derivatives, it might exert similar biological effects, but specific studies are needed to confirm this .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Iodo-4-isopropylaniline. For instance, its reactivity might be affected by the pH of the environment . .
Properties
IUPAC Name |
2-iodo-4-propan-2-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDLOAJVWCFQAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901294441 | |
Record name | 2-Iodo-4-(1-methylethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901294441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76842-15-4 | |
Record name | 2-Iodo-4-(1-methylethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76842-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodo-4-(1-methylethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901294441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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